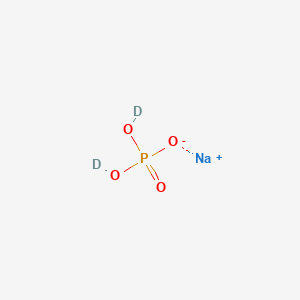
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one
Übersicht
Beschreibung
“2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one” is a chemical compound that can be used for pharmaceutical testing .
Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available .Wissenschaftliche Forschungsanwendungen
Pharmacological Studies and Receptor Binding
Research involving pyrrolidine derivatives, like the eutomer of 4-{3-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl}-1-(4-fluorophenyl)butan-1-one, indicates significant binding affinity to dopamine and serotonin receptors. The eutomer showed a higher affinity for the dopamine D4 receptor subtype compared to the DAD2 subtype, suggesting its potential application in developing therapeutic agents targeting neurological disorders. This compound's efficacy in an animal model of antipsychotic efficacy further highlights its potential pharmacological applications (Ablordeppey et al., 2006).
Chemical Synthesis and Modification
Compounds with functionalities similar to "2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one" have been subjects of chemical synthesis studies. For example, the modification of 2-trifluoromethyl-1H-benzimidazole demonstrated the utility of such compounds in synthesizing molecules with moderate tuberculostatic activity. These studies underscore the importance of chemical modifications in enhancing biological activity and developing new synthetic methodologies (Shchegol'kov et al., 2013).
Analytical Chemistry Applications
In the realm of analytical chemistry, compounds bearing the pyrrolidinyl moiety have been used as reagents. For instance, azoderivatives of ethyl acetoacetate, which share a similar ethoxy functional group with the compound , have been synthesized for the photometric determination of copper(II) in nickel alloys. This application demonstrates the role of such compounds in developing sensitive and selective analytical methods for metal ion detection (Makhmudov et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-3-7(11)10(14)12-5-8(13)9(6-12)15-4-2/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVYILQOHYAWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)OCC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















